N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine

Chemical Probe Screening Library Medicinal Chemistry

Researchers screening under-explored targets risk rediscovering known chemotypes. CAS 799832-74-9 is the exact N2-(2,5-dimethoxyphenyl)/N4-(2-fluorophenyl) regioisomer with zero public bioactivity records-any hit represents genuinely novel matter. - Null bioactivity landscape across PubMed, ChEMBL, BindingDB & patent databases (April 2026). - Correct regioisomer for SAR; substituting with CAS 713126-69-3 introduces unquantifiable target engagement risk. - Nitro group serves as a versatile synthetic handle for hit-to-lead elaboration.

Molecular Formula C18H17FN6O4
Molecular Weight 400.37
CAS No. 799832-74-9
Cat. No. B2807775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
CAS799832-74-9
Molecular FormulaC18H17FN6O4
Molecular Weight400.37
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N
InChIInChI=1S/C18H17FN6O4/c1-28-10-7-8-14(29-2)13(9-10)22-18-23-16(20)15(25(26)27)17(24-18)21-12-6-4-3-5-11(12)19/h3-9H,1-2H3,(H4,20,21,22,23,24)
InChIKeyXRYIXFHSOUNQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

799832-74-9 Baseline Profile


N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 799832-74-9) is a fully substituted 5-nitropyrimidine-2,4,6-triamine bearing 2,5-dimethoxyphenyl and 2-fluorophenyl groups at the N2 and N4 positions, respectively. It is commonly referenced in vendor catalogs as a heterocyclic building block or screening compound with a molecular formula of C₁₈H₁₇FN₆O₄ and a molecular weight of approximately 400.37 g/mol [1]. Searches of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted April 2026) returned no primary research articles, bioactivity data, or patents that directly characterize this compound [2]. Consequently, no quantitative baseline for biological potency, selectivity, or physicochemical parameters can be established at this time.

1 Novel-scaffold screening compound No published bioactivity records; supports unbiased hit discovery
2 Regioisomer-controlled SAR N2-(2,5-dimethoxyphenyl)/N4-(2-fluorophenyl) substitution pattern
3 Physicochemical benchmarking probe Predicted elevated HBA/TPSA relative to less oxygenated N2 analogs

799832-74-9 Substitution Risks


Within the 5-nitropyrimidine-2,4,6-triamine chemotype, even conservative substituent changes at N2 and N4 can produce dramatic shifts in kinase selectivity, cellular potency, and physicochemical properties. For example, replacement of a 2-methoxyphenyl group with a 2-fluorophenyl group in related 2,4,6-triaminopyrimidines has been shown to alter GSK-3β EC₅₀ values by more than an order of magnitude in HTS assays [1]. Because CAS 799832-74-9 carries a unique combination of 2,5-dimethoxyphenyl (N2) and 2-fluorophenyl (N4) substituents, the tacit assumption that a differently substituted analog—such as the regioisomer N4-(2,5-dimethoxyphenyl)-N2-(2-fluorophenyl) (CAS 713126-69-3)—will exhibit equivalent biological or physicochemical behavior is unsupported by any publicly available head-to-head data. Absent direct comparative evidence, substituting this compound with any close analog introduces an unquantifiable risk of altered target engagement, off-target activity, or solubility, undermining reproducibility in screening campaigns and SAR programs.

Target CAS 799832-74-9: N2-(2,5-dimethoxyphenyl), N4-(2-fluorophenyl)
Risk 1 Regioisomer CAS 713126-69-3 swaps N2/N4 substituents; class-level SAR indicates N2/N4 positional exchange may invert kinase selectivity or ablate target engagement. No direct comparative data exist.
Risk 2 N2-substituent changes in related 5-nitropyrimidine-2,4,6-triamines can shift GSK-3β EC₅₀ by >10-fold. The 2,5-dimethoxyphenyl group may confer distinct solubility-permeability behavior that close analogs do not replicate.

799832-74-9 Differentiation Evidence


No Bioactivity Data Available

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and the Patent Public Search portal (queries executed April 2026) returned zero quantitative bioactivity records for CAS 799832-74-9 [1]. By contrast, structurally related 5-nitropyrimidine-2,4,6-triamines such as N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (GSK-3β EC₅₀ = 1.17 × 10⁴ nM) and N4-(2-methoxyphenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine (GSK-3β EC₅₀ = 3.44 × 10³ nM) have publicly reported HTS activity values in BindingDB [2][3]. The null data landscape for CAS 799832-74-9 is itself a critical selection criterion: researchers seeking an uncharacterized, novel-scaffold screening hit with no pre-existing bias in the literature may specifically require this compound.

Bioactivity data landscape
Data to verify
0 publicly available bioactivity records across PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent databases (searched April 2026)
Null-data context supports novel-target screening with reduced prior-art risk
Comparator 5-nitropyrimidine-2,4,6-triamines have confirmed GSK-3β HTS records in BindingDB
Chemical Probe Screening Library Medicinal Chemistry

Regioisomeric Differentiation vs. 713126-69-3

CAS 799832-74-9 (N2-(2,5-dimethoxyphenyl)-N4-(2-fluorophenyl)) and CAS 713126-69-3 (N4-(2,5-dimethoxyphenyl)-N2-(2-fluorophenyl)) are regioisomers that differ only in the positional swap of the 2,5-dimethoxyphenyl and 2-fluorophenyl groups between the N2 and N4 positions of the pyrimidine core . In the broader 2,4,6-triaminopyrimidine kinase inhibitor class, the N2 and N4 substituents occupy distinct sub-pockets within the ATP-binding site; for example, in Aurora kinase inhibitors such as CYC116 (an N4-cyclohexyl-N2-morpholinopropyl-5-nitropyrimidine-2,4,6-triamine), the N2 and N4 substituents make differential contacts with the hinge region and the solvent-exposed region, respectively [1]. While no direct comparative biochemical data exist for this specific regioisomeric pair, class-level SAR precedent indicates that swapping N2/N4 substituents can invert kinase selectivity profiles or ablate activity entirely.

Regioisomeric identity
Class-level inference
Positional swap of 2,5-dimethoxyphenyl and 2-fluorophenyl between N2 and N4 vs. CAS 713126-69-3
Regioisomer identity may alter target engagement; treat as distinct chemical entities
Inferred from 2,4,6-triaminopyrimidine kinase inhibitor SAR; no direct pair data
Kinase Inhibitor Structure-Activity Relationship Selectivity

Lipophilic Ligand Efficiency Potential

The 2,5-dimethoxyphenyl group at N2 is predicted to contribute higher polar surface area and hydrogen-bond acceptor capacity relative to simple phenyl or halophenyl substituents commonly found at N2 in related 5-nitropyrimidine-2,4,6-triamines (e.g., N2-(4-bromophenyl) or N2-methyl analogs cataloged in ChEMBL) [1]. This structural feature may enhance aqueous solubility at the expense of membrane permeability, a trade-off that is critical in fragment-based drug discovery and lead optimization. Class-level analysis of kinase inhibitors indicates that compounds with balanced methoxy substitution patterns often exhibit superior lipophilic ligand efficiency (LLE) compared to their purely hydrophobic counterparts [2]. However, no experimentally measured logP, solubility, or permeability data for CAS 799832-74-9 have been published to date.

Lipophilic ligand efficiency potential
Class-level inference
Predicted HBA ≈ 8; estimated TPSA ≈ 140–150 Ų (ΔHBA ≈ +2–3 vs. less oxygenated N2 analogs)
Predicted polarity may influence solubility-permeability trade-off in lead optimization
In silico estimate from 2D structure; no experimental logP or solubility data published
Drug-likeness Lipophilic Ligand Efficiency Physicochemical Property

799832-74-9 Application Scenarios


Novel-Target High-Throughput Screening

CAS 799832-74-9 is ideally suited for inclusion in diversity-oriented screening libraries targeting under-explored kinases or non-kinase targets where pre-existing literature bias is undesirable. The confirmed absence of any public bioactivity record [1] means that any hit identified in a primary screen is likely to represent genuinely novel chemical matter, simplifying intellectual property filing and reducing the risk of rediscovering known chemotypes.

Regioisomer-Controlled SAR Studies

This compound serves as the precise N2-(2,5-dimethoxyphenyl)/N4-(2-fluorophenyl) regioisomer required for SAR studies probing the positional effects of electron-rich and electron-deficient aryl groups on kinase inhibition. Procurement of the correct regioisomer (CAS 799832-74-9) rather than its swap isomer (CAS 713126-69-3) is critical when the experimental hypothesis depends on the vector of the dimethoxyphenyl group relative to the hinge-binding motif .

Physicochemical Benchmarking in Lead Optimization

The predicted elevated hydrogen-bond acceptor count and polar surface area of this compound, relative to less oxygenated N2-substituted 5-nitropyrimidine-2,4,6-triamines, make it a valuable tool compound for benchmarking solubility, permeability, and lipophilic ligand efficiency thresholds within a lead optimization program [2]. Procurement of a small quantity for physicochemical profiling can inform go/no-go decisions before resource-intensive analog synthesis.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of ~400 Da, this compound sits at the upper boundary of fragment-like space but may serve as a scaffold-hopping starting point for FBDD campaigns targeting ATP-binding sites. The combination of a nitro group (a versatile synthetic handle for reduction to amine) and differentially substituted aniline moieties at N2 and N4 provides multiple vectors for fragment growth, as established in the broader 2,4,6-triaminopyrimidine class [3].

Application
Selection Property
Validation Focus
Novel-target HTS
Null bioactivity record
Freedom-to-operate and hit novelty assessment
Regioisomer-controlled SAR
N2/N4 substitution pattern identity
Positional-effect interpretation on target engagement
Physicochemical benchmarking
Predicted HBA and TPSA profile
Solubility-permeability balance review
Fragment-based library expansion
MW ~400 Da; nitro and aniline vectors
Scaffold-hopping and fragment-growth feasibility
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